Specific Scientific Field: Cancer research and drug development.
Summary: Spiraeoside, isolated from red onion skin, has demonstrated promising anti-cancer effects. It exhibits activity against HeLa cells (a cervical cancer cell line) by promoting apoptosis through the activation of caspase-3 and caspase-9 . Encapsulation of spiraeoside on nano chitosan further enhances its anticancer activities in multiple cancer cell lines .
Experimental Procedures:Isolation and Purification: Spiraeoside is extracted from red onion skin using appropriate solvents and purification techniques.
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
Treatment: HeLa cells are treated with spiraeoside at varying concentrations.
Apoptosis Assays: Caspase-3 and caspase-9 activation are assessed using fluorescence-based assays.
Nanoencapsulation: Spiraeoside is encapsulated onto nano chitosan particles.
Specific Scientific Field: Structural biology and drug discovery.
Summary: Galectin-3, a carbohydrate-binding protein, plays a role in cell proliferation, inflammatory responses, and memory regulation. Spiraeoside has been identified as a potential galectin-3 inhibitor . It specifically interacts with Arg144, a non-conserved residue in the galectin family, and shows promising binding affinity.
Experimental Procedures:Virtual Screening: Molecular docking and MM-GBSA analysis identify potential compounds from a library of natural glycosides.
Binding Studies: Spiraeoside is subjected to induced fit docking (IFD) and steered molecular dynamics simulations.
Binding Free Energy Analysis: MM-GBSA is used to assess binding energies.
Validation: Water-bridge interaction with Arg144 is observed in molecular dynamics simulations.
Spiraeoside, also known as quercetin 4'-O-glucoside, is a flavonoid O-glycoside that can be isolated from plants such as Filipendula ulmaria (commonly known as meadowsweet) and Allium cepa (garden onion). Its empirical formula is C21H20O12, and it is classified under the beta-D-glucosides. Spiraeoside plays a significant role as a plant metabolite and exhibits antioxidant and potential antineoplastic properties .
Spiraeoside is synthesized through the enzymatic action of UDP-glucuronosyltransferase, which catalyzes the glycosylation of quercetin with glucuronic acid. This reaction results in the formation of spiraeoside from quercetin, highlighting its role in plant metabolism . The compound has been shown to scavenge free radicals, with an IC50 value of 28.51 μg/mL against DPPH radicals, indicating its moderate antioxidant capacity compared to other antioxidants like butylated hydroxyanisole and α-tocopherol .
Spiraeoside exhibits various biological activities, including:
The primary method for synthesizing spiraeoside involves the enzymatic reaction facilitated by UDP-glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to quercetin. The synthesis can occur naturally within plants or can be replicated in vitro under controlled conditions using appropriate substrates and enzymes .
Spiraeoside has several applications in various fields:
Research indicates that spiraeoside interacts with multiple metabolic enzymes, showcasing its potential therapeutic implications. Studies have demonstrated its inhibitory effects on:
These interactions suggest that spiraeoside could play a role in managing conditions linked to these enzymes .
Spiraeoside shares structural similarities with other flavonoid glycosides. Below are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quercetin | Flavonoid | Parent compound; strong antioxidant |
Rutin | Flavonoid O-glycoside | Contains a rhamnose sugar; more potent antioxidant |
Kaempferol | Flavonoid | Exhibits anti-inflammatory properties |
Isoquercitrin | Flavonoid O-glycoside | More soluble; different sugar moiety |
Spiraeoside is unique due to its specific glycosylation at the 4' position of quercetin, which affects its solubility and biological activity compared to other flavonoids like rutin and isoquercitrin. It has been noted for having higher antioxidant efficacy compared to quercetin itself due to its distinct proton loss electron flow mechanism during radical scavenging .
Irritant